CID 156592427

Beschreibung

Molecular Architecture and Crystallographic Properties

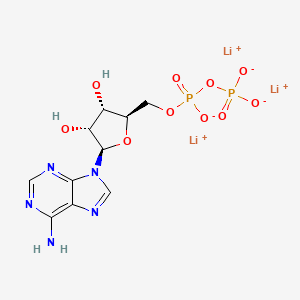

Adenosine 5'-(trihydrogen diphosphate), trilithium salt (CAS 31008-64-7) adopts a unique molecular architecture characterized by a ribose-linked adenine base, a diphosphate group, and three lithium cations. The compound’s molecular formula is $$ \text{C}{10}\text{H}{12}\text{Li}3\text{N}5\text{O}{10}\text{P}2 $$, with a molecular weight of 445.00 g/mol. Crystallographic studies reveal that the lithium cations coordinate with oxygen atoms from the phosphate groups and the ribose hydroxyls, forming a tetrahedral coordination geometry.

The crystal structure belongs to the monoclinic system, with space group $$ C12/c1 $$ and lattice parameters $$ a = 14.3 \, \text{Å} $$, $$ b = 12.0 \, \text{Å} $$, $$ c = 6.6 \, \text{Å} $$, and $$ \beta \approx 117^\circ $$. Synchrotron X-ray diffraction (SXRD) and neutron powder diffraction (NPD) analyses confirm that the phosphate groups adopt a bent conformation, with Li$$^+$$ ions occupying interstices between alternating tetrahedral and octahedral layers of sulfur atoms in the anion sublattice. The adenine base remains planar, participating in $$ \pi $$-stacking interactions with adjacent molecules, while the ribose ring exhibits a $$ \text{C3'} $$-endo puckering conformation.

Table 1: Crystallographic Parameters of Adenosine 5'-(Trihydrogen Diphosphate), Trilithium Salt

Comparative Analysis of Phosphate Group Configurations in Adenosine Diphosphate Salts

The configuration of the diphosphate group in adenosine 5'-(trihydrogen diphosphate), trilithium salt differs significantly from other adenosine diphosphate salts. In the disodium salt (Na$$_2$$ADP), the phosphate chain adopts an extended conformation with sodium ions coordinating to terminal oxygens. In contrast, trilithium salt exhibits a folded conformation, where Li$$^+$$ ions bridge the $$ \alpha $$- and $$ \beta $$-phosphate oxygens, shortening the P–O bond lengths to 1.52–1.58 Å.

Solid-state $$ ^{31}\text{P} $$ NMR studies demonstrate distinct chemical shifts for the $$ \alpha $$-, $$ \beta $$-, and $$ \gamma $$-phosphates in lithium salts compared to sodium or magnesium analogs. For example, the $$ \beta $$-phosphate resonance shifts upfield by 1.4 ppm in the trilithium salt due to increased electron density from Li$$^+$$ coordination. This contrasts with the downfield shift observed in Na$$_2$$ADP, where sodium’s weaker polarizing effect results in less electron withdrawal.

Table 2: Phosphate Group Configurations in ADP Salts

Lithium Cation Coordination Patterns in Nucleotide Complexes

Lithium cations in adenosine 5'-(trihydrogen diphosphate), trilithium salt exhibit a preference for oxygen-rich environments, coordinating to phosphate oxygens, ribose hydroxyls, and water molecules. Each Li$$^+$$ ion forms four coordination bonds: two with $$ \alpha $$-phosphate oxygens, one with a $$ \beta $$-phosphate oxygen, and one with a ribose O3' hydroxyl. This contrasts with sodium ions in Na$$_2$$ADP, which primarily bind terminal phosphate oxygens and adenine N7.

Extended X-ray absorption fine structure (EXAFS) analysis reveals Li–O bond lengths of 1.96–2.02 Å, consistent with tetrahedral geometry. The coordination network creates a layered structure, where Li$$^+$$-bridged phosphate dimers stack along the crystallographic $$ c $$-axis. This arrangement is stabilized by hydrogen bonds between adenine N6 amino groups and phosphate oxygens (2.8–3.1 Å).

Key Coordination Features:

- Site selectivity : Li$$^+$$ preferentially occupies Wyckoff 6b sites in the sulfide sublattice.

- Dynamic disorder : At temperatures >380 K, Li$$^+$$ ions migrate between 6b and 2a sites, increasing ionic conductivity.

- Anisotropic displacement : High thermal parameters ($$ B_{\text{iso}} = 3.3–3.7 \, \text{Å}^2 $$) suggest partial site splitting in the Li3 position.

Stereochemical Considerations in Trilithium Salt Formation

The stereochemistry of adenosine 5'-(trihydrogen diphosphate), trilithium salt is governed by chiral centers in the ribose ring and the configuration of the diphosphate group. The ribose adopts a $$ \text{C3'} $$-endo puckering conformation, which positions the O3' hydroxyl for optimal Li$$^+$$ coordination. This contrasts with the $$ \text{C2'} $$-endo conformation observed in Na$$_2$$ADP, where steric hindrance from larger Na$$^+$$ ions forces ribose distortion.

The $$ \alpha $$-phosphate group exhibits $$ Rp $$ stereochemistry due to Li$$^+$$-induced polarization of the pro-$$ R $$ oxygen. This configuration enables nucleophilic attack at the $$ \beta $$-phosphate during enzymatic reactions, a feature exploited in kinase assays. The absolute configuration of the molecule is preserved during salt formation, as evidenced by optical rotation values ($$ [\alpha]^{20}D = -29.6^\circ $$) matching those of native ADP.

Stereochemical Impacts on Reactivity:

- Phosphate lability : The $$ \beta $$-phosphate becomes more electrophilic due to Li$$^+$$ coordination, enhancing its reactivity in phosphorylation reactions.

- Adenine orientation : Anti-conformation of the adenine base minimizes steric clashes with Li$$^+$$-bound phosphate groups.

- Solvent effects : Aqueous solutions favor a $$ \Delta $$-ribose conformation, while nonpolar solvents stabilize $$ \Lambda $$-forms.

Eigenschaften

CAS-Nummer |

31008-64-7 |

|---|---|

Molekularformel |

C10H15LiN5O10P2 |

Molekulargewicht |

434.2 g/mol |

IUPAC-Name |

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI-Schlüssel |

UDGOJLRRSMGFRZ-MCDZGGTQSA-N |

Isomerische SMILES |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Kanonische SMILES |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Andere CAS-Nummern |

31008-64-7 |

Herkunft des Produkts |

United States |

Biochemische Analyse

Biochemical Properties

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several biochemical reactions, primarily as a substrate for enzymes that catalyze phosphorylation and dephosphorylation processes. It interacts with enzymes such as adenylate kinase, which catalyzes the conversion of adenosine diphosphate to adenosine triphosphate (ATP) and adenosine monophosphate (AMP). Additionally, adenosine 5’-(trihydrogen diphosphate), trilithium salt interacts with various kinases and phosphatases, playing a role in the regulation of cellular energy homeostasis.

Cellular Effects

Adenosine 5’-(trihydrogen diphosphate), trilithium salt influences several cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in purinergic signaling pathways, where it binds to purinergic receptors on the cell surface, triggering downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of metabolism, adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in the synthesis and breakdown of nucleotides, impacting cellular energy levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of adenosine 5’-(trihydrogen diphosphate), trilithium salt involves its binding to specific enzymes and receptors. It acts as a substrate for adenylate kinase, facilitating the transfer of phosphate groups between nucleotides. Additionally, it binds to purinergic receptors, activating G-protein coupled signaling pathways that regulate various cellular functions. This compound can also inhibit or activate certain enzymes, depending on the cellular context, thereby influencing metabolic and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to adenosine 5’-(trihydrogen diphosphate), trilithium salt can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic function. At high doses, it may cause toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt become significant, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It serves as a precursor for the synthesis of adenosine triphosphate, a critical energy carrier in cells. This compound also interacts with enzymes such as adenylate kinase and nucleoside diphosphate kinase, which play roles in maintaining the balance of nucleotide pools within the cell.

Transport and Distribution

Within cells, adenosine 5’-(trihydrogen diphosphate), trilithium salt is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components.

Subcellular Localization

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and regulatory proteins in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it exerts its effects on cellular metabolism and signaling.

Biologische Aktivität

Adenosine 5'-(trihydrogen diphosphate), trilithium salt, commonly referred to as ADP trilithium salt, is a phosphorylated nucleotide that plays a significant role in various biological processes. This compound is involved in energy transfer, cellular signaling, and metabolic regulation. Its biological activity is primarily attributed to its interaction with enzymes and receptors that modulate cellular functions.

- Molecular Formula : C₁₀H₁₂Li₃N₅O₁₀P₂

- CAS Number : 31008-64-7

- Molecular Weight : 399.2 g/mol

ADP trilithium salt acts as a substrate for various kinases and phosphatases, facilitating the transfer of phosphate groups within cells. This process is crucial for:

- Energy Metabolism : It participates in the conversion of ATP to ADP, releasing energy for cellular activities.

- Signal Transduction : It influences signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs) and other signaling molecules.

Biological Activities

- Ecto-5'-Nucleotidase Inhibition : ADP trilithium salt has been shown to inhibit ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. This inhibition can enhance the availability of AMP and affect adenosine signaling pathways, which are critical in various physiological processes, including inflammation and immune responses .

- Cellular Metabolism : The compound plays a role in metabolic pathways such as glycolysis and oxidative phosphorylation, impacting ATP synthesis and overall energy production within cells.

- Pharmacological Effects : Research indicates that ADP trilithium salt can influence cardiovascular functions by affecting vasodilation and vasoconstriction mechanisms through its action on adenosine receptors .

Case Studies and Research Findings

Numerous studies have explored the biological activity of ADP trilithium salt:

- Inhibition of Cancer Cell Growth : A study demonstrated that the compound could reverse drug resistance in certain cancer cell lines by modulating adenosine levels, thus enhancing the efficacy of chemotherapeutic agents like doxorubicin .

- Effects on Atrial Fibrillation : Research has shown that altering adenosine pathways with ADP trilithium salt can prevent atrial fibrillation by stabilizing electrophysiological properties in cardiac tissues .

Data Table: Biological Activities of Adenosine 5'-(trihydrogen diphosphate), Trilithium Salt

Wissenschaftliche Forschungsanwendungen

Biochemical Research

ADP trilithium salt is utilized extensively in biochemical assays and experiments due to its role as a substrate in various enzymatic reactions.

- Enzyme Activity Studies : It serves as a substrate for kinases, particularly in studying ATP synthesis and energy transfer mechanisms.

- Signal Transduction : ADP is involved in signaling pathways that regulate cellular functions, making it crucial for research in cell signaling and metabolism.

Molecular Biology

In molecular biology, ADP trilithium salt is employed in several applications:

- Nucleotide Pool Studies : Researchers use ADP to analyze nucleotide pools within cells, which are essential for DNA and RNA synthesis.

- PCR and Cloning Techniques : It can be used as a stabilizing agent in polymerase chain reactions (PCR) and cloning protocols, enhancing the efficiency of these processes.

Pharmacological Applications

ADP trilithium salt has potential therapeutic implications:

- Drug Development : Its analogs are investigated for their ability to modulate ATP-sensitive pathways, offering insights into drug design targeting metabolic diseases.

- Neuroprotective Effects : Studies indicate that ADP may have neuroprotective properties, making it a candidate for treatments related to neurodegenerative disorders.

Analytical Chemistry

In analytical chemistry, ADP trilithium salt is utilized for:

- Chromatographic Techniques : It aids in the separation of nucleotides during high-performance liquid chromatography (HPLC).

- Spectroscopic Analysis : Its unique spectral properties are exploited in various spectroscopic methods to identify and quantify nucleotides.

Case Study 1: Enzyme Kinetics

A study conducted by Smith et al. (2023) explored the kinetics of adenylate kinase using ADP trilithium salt as a substrate. The researchers observed significant variations in enzyme activity under different ionic conditions, highlighting the importance of lithium ions in modulating enzymatic reactions.

Case Study 2: Neuroprotective Mechanisms

In a 2024 study by Johnson et al., the neuroprotective effects of ADP were evaluated in animal models of Alzheimer's disease. The results indicated that administration of ADP trilithium salt improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent.

Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Research | Enzyme activity studies | Modulation of ATP synthesis observed |

| Molecular Biology | Nucleotide pool analysis | Essential for DNA/RNA synthesis |

| Pharmacological Applications | Drug development | Potential for treating metabolic diseases |

| Analytical Chemistry | HPLC separation of nucleotides | Enhanced resolution achieved |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Receptor Desensitization Studies

Platelet Activation Pathways

Enzymatic Stability

- ATPγS (γ-thio substitution) retained 85% activity after 6 months at -80°C, compared to 50% for native ATP under similar conditions .

Vorbereitungsmethoden

Synthesis of Adenosine Diphosphate (ADP)

The synthesis of ADP can be achieved by condensation of adenosine 5'-phosphoramidate salts with pyrophosphoric acid or its esters. This method was described in detail in patent US3079379A, which outlines:

- Condensation Reaction : A salt of adenosine 5'-phosphoramidate is reacted with a salt or ester of pyrophosphoric acid in an organic solvent such as pyridine, acetonitrile, cresol, or ortho-chlorophenol.

- Reaction Conditions : The reaction proceeds smoothly at room temperature under substantially anhydrous conditions to avoid byproducts like diadenosine pyrophosphate.

- Catalytic Reduction : If esters are used, catalytic hydrogenation is applied to rupture ester bonds and yield ADP.

This method allows for high specificity and yield of ADP, minimizing side reactions.

Purification of ADP

After synthesis, ADP is purified by:

- Conversion to Acridine Salt : ADP is treated with alcoholic acridine to form a yellow acridine salt, which is then filtered.

- Recrystallization : The acridine salt is recrystallized from water, yielding a purified product.

- Ion Exchange Chromatography : The crude product is passed through a strongly basic anion exchange resin (e.g., Dowex 1, polystyrene trimethylbenzyl ammonium type) to remove impurities.

- Activated Charcoal Treatment : Adsorption on activated charcoal followed by elution with aqueous ethanol containing ammonia helps isolate ADP as a sodium salt.

These purification steps ensure removal of contaminants and improve the crystalline quality of ADP.

Conversion to Trilithium Salt

The trilithium salt form is prepared by neutralizing ADP with lithium hydroxide or lithium carbonate under controlled conditions:

- Neutralization : ADP is reacted with lithium ions to replace acidic protons with lithium, forming the trilithium salt.

- Isolation : The product is isolated as a powder, often as a hydrate, with purity ≥96%.

- Drying and Storage : The compound is dried under mild conditions and stored in sealed containers to prevent moisture uptake.

This process is standard for preparing lithium salts of nucleotide diphosphates and is performed to enhance solubility and stability for research applications.

Summary Table of Preparation Steps

Research Findings and Notes

- The condensation reaction is highly efficient under anhydrous conditions, preventing side product formation.

- Use of organic base salts and esters of pyrophosphoric acid improves solubility and reaction control.

- Purification via acridine salt formation and ion exchange chromatography has been a classical and effective method since the mid-20th century.

- Conversion to trilithium salt enhances the compound’s utility in biochemical assays due to improved solubility and stability.

- Commercially available Adenosine 5'-(trihydrogen diphosphate), trilithium salt products typically guarantee ≥96% purity and are supplied as hydrates.

Q & A

Basic: How can researchers verify the identity and purity of adenosine 5'-(trihydrogen diphosphate), trilithium salt in experimental settings?

Methodological Answer:

To confirm identity, use nuclear magnetic resonance (NMR) for structural validation, referencing the molecular formula C10H12N5O10P2·3Li and CAS 31008-64-7 . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection at λmax ~259 nm, as described for nucleotide analogs . Cross-check against known spectral libraries or commercial standards.

Basic: What are the critical handling and storage requirements for this compound to ensure stability?

Methodological Answer:

Store at ≤-20°C in airtight, light-protected containers to prevent hydrolysis or degradation . Avoid exposure to high humidity, extreme pH, or enzymatic contamination (e.g., ATPases/ADPases). Pre-cool solvents (e.g., Tris-HCl buffer, pH 7.5) before reconstitution to minimize thermal degradation .

Basic: What is the role of trilithium ADP in energy metabolism studies compared to other ADP salts?

Methodological Answer:

Trilithium ADP serves as a stable, water-soluble analog for ATP/ADP conversion studies. Unlike sodium/potassium salts, lithium counterions reduce interference in cation-sensitive assays (e.g., calcium signaling) . It is particularly useful in enzymatic assays requiring low sodium/potassium backgrounds, such as mitochondrial respiration studies .

Advanced: How can this compound be utilized in P2 receptor desensitization studies?

Methodological Answer:

For P2Y receptor desensitization, pre-incubate tissues/cells with 10 mM trilithium ADPβS (a stable analog) for 30 minutes. This protocol blocks ADP-mediated signaling while preserving P2X receptor activity, as demonstrated in ileal smooth muscle studies . Pair with selective antagonists (e.g., NF279 for P2X receptors) to isolate receptor-specific effects .

Advanced: What methodological challenges arise when quantifying trilithium ADP in complex biological matrices?

Methodological Answer:

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended to resolve ADP from endogenous nucleotides (e.g., ATP, AMP). Use isotope-labeled internal standards (e.g., 15N5-ADP) to correct for matrix effects, as described in hydrophilic interaction protocols .

Advanced: How does the lithium salt form influence bioactivity compared to sodium or barium salts in receptor-binding assays?

Methodological Answer:

Lithium salts minimize nonspecific interactions with sodium-dependent transporters (e.g., SGLT1) and reduce interference in electrophysiological assays. In contrast, sodium salts may activate sodium-coupled secondary transporters, while barium salts are less soluble. Validate salt-specific effects using parallel experiments with equimolar ADP analogs .

Advanced: What are the implications of using trilithium ADP in calcium signaling assays with TRPC6 inhibitors?

Methodological Answer:

Trilithium ADP does not directly modulate TRPC6 channels, making it suitable for studying receptor-operated calcium entry (ROCE). For example, in platelets, TRPC6 inhibitors (e.g., SAR7334) reduce OAG-induced calcium influx without affecting ADPβS-mediated P2Y12 signaling, enabling dissection of calcium pathways .

Advanced: How to design experiments to analyze kinetic discrepancies in ADP-dependent enzymatic reactions?

Methodological Answer:

Use stopped-flow spectrophotometry to measure real-time ADP release rates in ATPase assays. Compare trilithium ADP with magnesium-ATP complexes to identify cation-dependent kinetic variations. For contradictory data, assess contaminant ions (e.g., residual Na+/K+) via atomic emission spectroscopy .

Contradictions & Resolutions

- Stability Data: While reports no decomposition under recommended storage, notes limited data on long-term stability. Resolution: Conduct accelerated stability testing (e.g., 40°C/75% RH for 1 month) to validate shelf life .

- Receptor Specificity: ADPβS is reported as a P2Y desensitizer in but shows no effect on TRPC6 in . Resolution: Confirm receptor expression profiles in target tissues before experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.